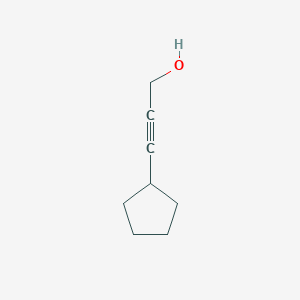![molecular formula C7H14N2 B13511623 3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
3,9-Diazabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[421]nonane is a bicyclic organic compound that contains two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition-based one-pot methodology. This involves the reaction of aldimines and activated alkenes, followed by reduction and lactamization. The optimized reaction conditions for this synthesis include the use of triethylamine as a base under microwave irradiation at 125°C for 25 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of microwave irradiation and efficient reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro or azide groups to amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, lactams, and other functionalized bicyclic compounds .
Scientific Research Applications
3,9-Diazabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonane and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing cognitive functions and memory by modulating glutamatergic neurotransmission . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different biological activities.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure and functional groups.
Uniqueness
3,9-Diazabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its derivatives have shown potential in various therapeutic applications, making it a compound of significant interest in both academic and industrial research .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7-5-8-4-3-6(1)9-7/h6-9H,1-5H2 |
InChI Key |
ZZHWFUDVZGOQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



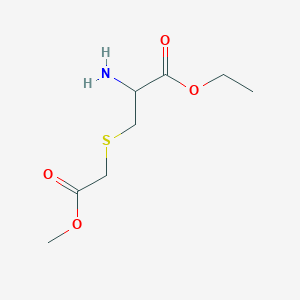
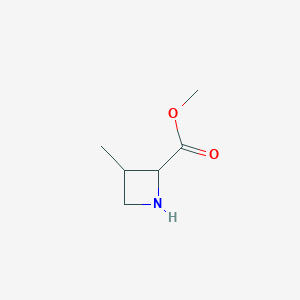
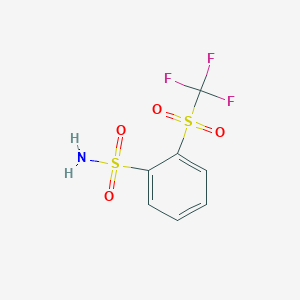
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)


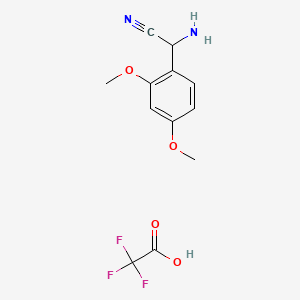

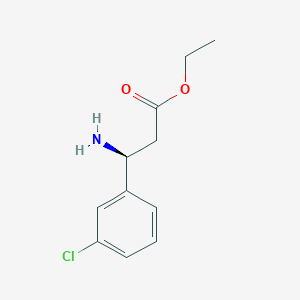
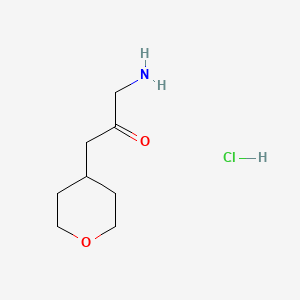
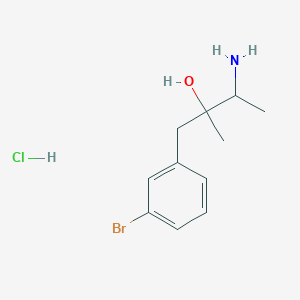
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
